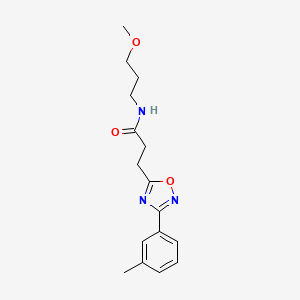
N-(3-methoxypropyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MTOA and has been the subject of numerous studies in recent years.
Mecanismo De Acción
The mechanism of action of MTOA is not fully understood. However, studies have suggested that MTOA may act as an inhibitor of certain enzymes involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that MTOA may have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. However, further research is needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTOA has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various fields. However, MTOA also has some limitations, including its limited solubility in certain solvents and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on MTOA. Some of these directions include:
1. Further investigation of the mechanism of action of MTOA.
2. Development of novel materials based on MTOA.
3. Investigation of the potential use of MTOA as a sensor for environmental pollutants.
4. Optimization of the synthesis of MTOA for improved yield and purity.
5. Investigation of the potential use of MTOA as a drug candidate for the treatment of various diseases.
In conclusion, MTOA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of MTOA involves the reaction between 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid and 3-methoxypropylamine. MTOA has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. While MTOA has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on MTOA, including further investigation of its mechanism of action and its potential use as a drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of MTOA involves the reaction between 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid and 3-methoxypropylamine. The reaction is carried out using standard organic synthesis techniques and yields MTOA as a white crystalline solid.
Aplicaciones Científicas De Investigación
MTOA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MTOA has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer. In materials science, MTOA has been studied for its potential use in the development of novel materials with unique properties. In environmental science, MTOA has been investigated for its potential use as a sensor for the detection of environmental pollutants.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-5-3-6-13(11-12)16-18-15(22-19-16)8-7-14(20)17-9-4-10-21-2/h3,5-6,11H,4,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNHTHIHUKFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



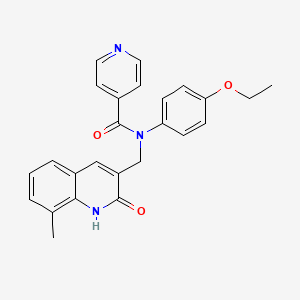


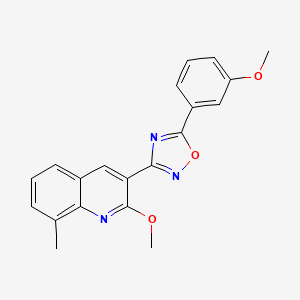
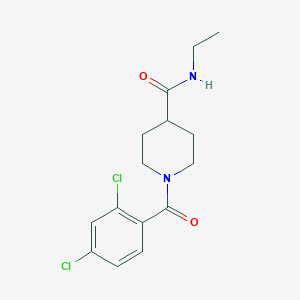


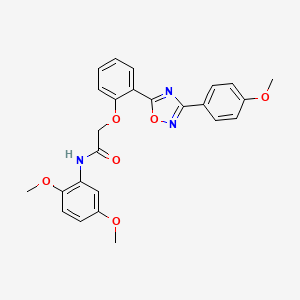

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7719855.png)
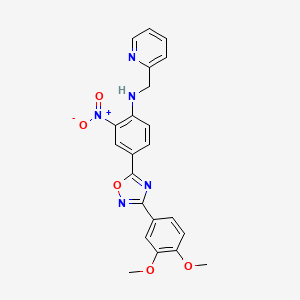
![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)